molecular formula C7H7NO3 B055290 5-Cyclopropylisoxazole-4-carboxylic acid CAS No. 124845-04-1

5-Cyclopropylisoxazole-4-carboxylic acid

Cat. No. B055290
M. Wt: 153.14 g/mol
InChI Key: KIJMAOMSRMPYIY-UHFFFAOYSA-N
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Patent
US07666888B2

Procedure details

Methyl 3-cyclopropyl-3-oxopropanoate (0.28 g, 2 mmol) and 1,1-dimethoxy-N,N-dimethylmethanamine (0.24 g, 2 mmol) was mixed and heated for 20 h at 60° C. The bright yellow oil was dissolved in methanol (2 mL) and H2O (1 mL) and hydroxylamine hydrochloride (0.14 g, 2 mmol) was added, resulting in a pH of ca 5. The reaction was heated for 90 min at 60° C. The solvents were evaporated and the residue refluxed in acetic acid: conc. HCl (3+3 mL) for 4 h. The mixture was stored at room temperature for 2 days and the solid was filtered off and dried in vacuum to yield the title compound as a grey solid. This compound is also commercially available. 1H NMR (400 MHz, CHLOROFORM-D) δ ppm 1.18-1.28 (m, 2 H) 1.28-1.35 (m, 2 H) 2.78-2.90 (m, 1 H) 8.45 (s, 1 H)
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.14 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4](=[O:10])[CH2:5][C:6]([O:8]C)=[O:7])[CH2:3][CH2:2]1.CO[CH:13](OC)[N:14](C)C.O.Cl.NO>CO>[CH:1]1([C:4]2[O:10][N:14]=[CH:13][C:5]=2[C:6]([OH:8])=[O:7])[CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
0.28 g
Type
reactant
Smiles
C1(CC1)C(CC(=O)OC)=O
Name
Quantity
0.24 g
Type
reactant
Smiles
COC(N(C)C)OC
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
Quantity
0.14 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a pH of ca 5
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated for 90 min at 60° C
Duration
90 min
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
TEMPERATURE
Type
TEMPERATURE
Details
the residue refluxed in acetic acid
WAIT
Type
WAIT
Details
The mixture was stored at room temperature for 2 days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(CC1)C1=C(C=NO1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.